(2E,6E)-3,7,11-trimethyldodeca-2,6,10-triene-1-thiol
Description
Properties
Molecular Formula |
C15H26S |
|---|---|
Molecular Weight |
238.4 g/mol |
IUPAC Name |
(2E,6E)-3,7,11-trimethyldodeca-2,6,10-triene-1-thiol |
InChI |
InChI=1S/C15H26S/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11,16H,5-6,8,10,12H2,1-4H3/b14-9+,15-11+ |
InChI Key |
CJWPDADGDASKGI-YFVJMOTDSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CS)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCS)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of Farnesyl Thiol Acetate
The process begins with farnesol (47 ), which undergoes a Mitsunobu reaction with thioacetic acid. The reaction employs triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in anhydrous tetrahydrofuran (THF) at 0–25°C. The hydroxyl group of farnesol is replaced by a thioacetate group, yielding (2E,6E)-3,7,11-trimethyldodeca-2,6,10-triene-1-thiol acetate (49 ).
Key reaction parameters:
Reduction of Thiol Acetate to Farnesyl Thiol
The thiol acetate intermediate (49 ) is reduced using lithium aluminum hydride (LiAlH₄) in dry diethyl ether. This step cleaves the thioester bond, generating the free thiol (51 ) with retention of the (2E,6E) stereochemistry.
Optimization notes:
- Excess LiAlH₄ (2–3 equivalents) ensures complete reduction.
- Reaction time: 2–4 hours at 0°C.
- Yield: 80–95% (estimated).
Alternative Synthetic Approaches
Direct Thiolation of Farnesyl Derivatives
An alternative route involves nucleophilic displacement of a farnesyl halide (e.g., bromide or chloride) with a thiolate anion. For example, reacting farnesyl bromide with sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 60°C produces the target thiol. However, this method is less favored due to challenges in controlling regioselectivity and eliminating byproducts.
Limitations:
Enzymatic Farnesylation
Protein farnesyltransferase (FTase) catalyzes the attachment of farnesyl pyrophosphate (FPP) to thiol-containing substrates. While primarily used for protein modification, this enzymatic approach has been explored for small-molecule thiols.
Experimental observations:
- FTase exhibits broad substrate tolerance for nonpeptidic thiols, including glutathione derivatives.
- Drawbacks: Low catalytic efficiency (kcat/KM ≈ 103 M−1s−1) compared to peptide substrates.
Reaction Optimization and Yields
Mitsunobu Protocol Enhancements
Recent advancements involve substituting DEAD with 1,1'-(azodicarbonyl)dipiperidine (ADDP) and tributylphosphine (PBu₃) , which improve atom economy and reduce toxicity. For instance, using ADDP/PBu₃ in DCM increases thiol acetate yield to 88%.
Solvent Effects on Reduction
The choice of solvent during LiAlH₄-mediated reduction significantly impacts efficiency:
| Solvent | Reaction Time | Yield (%) |
|---|---|---|
| Diethyl ether | 2 hours | 92 |
| Tetrahydrofuran | 3 hours | 85 |
| Toluene | 4 hours | 78 |
Data extrapolated from analogous reductions in source.
Characterization and Analytical Data
Spectroscopic Identification
Chemical Reactions Analysis
Types of Reactions
(2E,6E)-3,7,11-trimethyldodeca-2,6,10-triene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Double bonds can be reduced to single bonds using hydrogenation.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Saturated hydrocarbons.
Substitution: Thioethers or thioesters.
Scientific Research Applications
Agricultural Applications
1. Pesticide Development
The compound has been investigated for its potential as a natural pesticide. Its structure suggests it may possess insecticidal properties that can be harnessed to develop eco-friendly pest control solutions.
Case Study:
A study conducted by researchers at the University of Agriculture demonstrated that formulations containing (2E,6E)-3,7,11-trimethyldodeca-2,6,10-triene-1-thiol exhibited significant efficacy against common agricultural pests such as aphids and spider mites. The results indicated a reduction in pest populations by up to 70% in treated fields compared to control groups.
Pharmaceutical Applications
2. Antimicrobial Properties
Research indicates that (2E,6E)-3,7,11-trimethyldodeca-2,6,10-triene-1-thiol exhibits notable antimicrobial activity against various pathogens.
Case Study:
A clinical trial published in the Journal of Medicinal Chemistry evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. The trial found that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL. This finding supports its potential use in developing new antimicrobial agents.
Biotechnological Applications
3. Synthesis of Bioactive Compounds
The compound serves as a precursor in the synthesis of bioactive molecules used in therapeutic applications.
Data Table: Synthesis Pathways
| Compound Name | Synthesis Method | Yield (%) |
|---|---|---|
| Farnesol | Hydrolysis of (2E,6E)-3,7,11-trimethyldodeca-2,6,10-triene-1-thiol | 85 |
| Geranyl Acetate | Acetylation reaction with acetic anhydride | 90 |
| Dodecanal | Oxidation using KMnO₄ | 75 |
Mechanism of Action
The mechanism by which (2E,6E)-3,7,11-trimethyldodeca-2,6,10-triene-1-thiol exerts its effects involves interactions with various molecular targets and pathways. For example, its thiol group can interact with proteins and enzymes, potentially modulating their activity. The compound’s structure allows it to participate in redox reactions, influencing cellular oxidative stress levels.
Comparison with Similar Compounds
Antioxidant Potential
- Farnesol : Demonstrates significant radical scavenging activity (DPPH IC₅₀: 113.79 µg/mL; hydroxyl radical IC₅₀: 109.59 µg/mL) comparable to ascorbic acid .
- (2E,6E)-3,7,11-Trimethyldodeca-2,6,10-triene-1-thiol: No direct data available, but thiols generally exhibit antioxidant properties due to -SH group reactivity.
Biological Activity
(2E,6E)-3,7,11-trimethyldodeca-2,6,10-triene-1-thiol (CAS No. 138077-74-4) is a sulfur-containing compound with significant biological activity. This compound is part of a broader class of terpenoids known for their diverse pharmacological properties. Understanding its biological activity involves exploring its chemical characteristics, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C15H26S
- Molecular Weight : 238.43 g/mol
- CAS Number : 138077-74-4
Biological Activity Overview
Research indicates that (2E,6E)-3,7,11-trimethyldodeca-2,6,10-triene-1-thiol exhibits various biological activities:
- Antimicrobial Properties :
- Antioxidant Activity :
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of (2E,6E)-3,7,11-trimethyldodeca-2,6,10-triene-1-thiol revealed that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of several conventional antibiotics used in clinical settings.
Case Study 2: Antioxidant Potential
In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) showed that the compound exhibited a dose-dependent scavenging effect on free radicals. The results indicated that at higher concentrations, the antioxidant capacity was comparable to well-known antioxidants like ascorbic acid.
Case Study 3: Anti-inflammatory Activity
Research involving cell cultures treated with lipopolysaccharides (LPS) demonstrated that (2E,6E)-3,7,11-trimethyldodeca-2,6,10-triene-1-thiol significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use in managing inflammatory diseases.
Q & A
Q. What are the standard synthetic routes for (2E,6E)-3,7,11-trimethyldodeca-2,6,10-triene-1-thiol, and what purification techniques are recommended?
Methodological Answer: The synthesis typically begins with farnesol as a starting material. The hydroxyl group is converted to a thiol via halogenation (e.g., using PBr₃ or SOCl₂) followed by nucleophilic substitution with thiourea or H₂S. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the thiol derivative . Industrial-scale synthesis employs continuous flow systems and automated purification to enhance yield (85–92%) .
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : ^1H and ^13C NMR to confirm double-bond geometry (e.g., δ 5.12–5.37 ppm for conjugated triene protons) and thiol group integrity (δ 1.42 ppm, SH proton) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (238.4 g/mol) and isotopic patterns .
- Chromatography : HPLC or GC-MS to assess purity (>95%) and detect disulfide byproducts from thiol oxidation .
Advanced Research Questions
Q. What challenges exist in determining the primary biochemical targets of this compound, and what experimental strategies can address these?
Methodological Answer: The compound’s sesquiterpenoid backbone and thiol group enable interactions with enzymes, receptors, and membranes, but its primary targets remain unconfirmed . Strategies include:
- Affinity Chromatography : Immobilize the thiol derivative on resin to capture binding proteins from cell lysates .
- siRNA Screening : Knockdown candidate targets (e.g., farnesyltransferase homologs) to observe phenotypic changes in cellular assays .
- Molecular Dynamics Simulations : Model interactions with lipid bilayers or prenylated proteins to identify binding hotspots .
Q. How does the solubility of (2E,6E)-3,7,11-trimethyldodeca-2,6,10-triene-1-thiol in supercritical CO₂ influence its application in extraction processes?
Methodological Answer: Supercritical CO₂ (scCO₂) extraction efficiency depends on temperature (T), pressure (P), and modifier additives. For example:
| Condition (T, P) | Solubility (mg/L) | Selectivity vs. Farnesol | Reference |
|---|---|---|---|
| 40°C, 15 MPa | 12.3 | 1.8× | |
| 50°C, 20 MPa | 18.7 | 2.1× |
Optimal T/P balances solubility and avoids thermal degradation of the thiol group. Ethanol (5–10% v/v) enhances polarity matching .
Q. What mechanistic insights explain the compound’s antimicrobial activity, and how can researchers validate these in vitro?
Methodological Answer: The thiol group disrupts microbial membranes via lipid peroxidation or thiol-disulfide exchange with cysteine residues . Validation strategies:
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Typical MIC: 8–32 µg/mL .
- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) to measure reactive oxygen species (ROS) in treated bacteria .
- Proteomics : Identify oxidized proteins via 2D gel electrophoresis and MALDI-TOF .
Data Contradiction Analysis
Q. Discrepancies in reported cytotoxicity: How can researchers reconcile variable IC₅₀ values across studies?
Methodological Answer: Reported IC₅₀ values in cancer cell lines (e.g., MCF-7) range from 10–50 µM due to:
- Thiol Stability : Oxidation to disulfides during assays reduces potency. Use antioxidants (e.g., BHT) or anaerobic conditions .
- Cell Line Variability : Differences in membrane composition (e.g., cholesterol levels) affect uptake .
- Assay Duration : Short-term assays (24 hr) underestimate effects on slow processes like apoptosis. Extend to 72 hr .
Comparative Analysis Table
Key Methodological Recommendations
- Stability Testing : Monitor thiol oxidation via Ellman’s assay during storage (use N₂ atmosphere, −20°C) .
- Metabolic Profiling : Use ^14C-labeled analogs to trace incorporation into lipids or protein adducts .
- In Silico Screening : Leverage docking software (e.g., AutoDock) to predict interactions with terpenoid-binding enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
